molecular formula C22H21N3O5S2 B250128 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide

2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide

Cat. No. B250128
M. Wt: 471.6 g/mol
InChI Key: UIRUSJMTYCAKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide, also known as MPT0B390, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of benzamide derivatives and has been developed as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are necessary for cell division and proliferation. 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide binds to the colchicine binding site on tubulin and disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. It has been shown to inhibit tumor growth in animal models without causing significant side effects or toxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. However, the limitations of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide include its low solubility and stability, which may affect its efficacy in vivo.

Future Directions

Further studies are needed to optimize the synthesis and formulation of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide to improve its solubility and stability. Additionally, the efficacy of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide needs to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer. Moreover, the potential of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide for combination therapy with other anticancer agents needs to be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl isothiocyanate, followed by the reaction with 4-methoxyaniline and 2-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been extensively studied for its antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.

properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-methoxy-N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H21N3O5S2/c1-29-17-11-7-16(8-12-17)25-32(27,28)18-13-9-15(10-14-18)23-22(31)24-21(26)19-5-3-4-6-20(19)30-2/h3-14,25H,1-2H3,(H2,23,24,26,31)

InChI Key

UIRUSJMTYCAKKL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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